9,10-Dimethylanthracene

Description

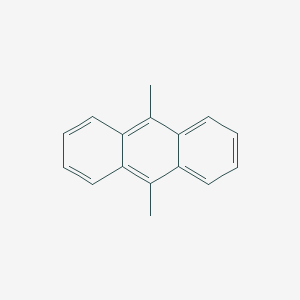

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGMTYWYUZDRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073928 | |

| Record name | 9,10-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

360 °C, BP: 140-142 °C at 0.5-1 mm Hg | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.60X10-2 mg/L at 25 °C, Insoluble in water | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000247 [mmHg] | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

781-43-1 | |

| Record name | 9,10-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-DIMETHYLANTHRACENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI986077VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182.4 °C | |

| Record name | 9,10-Dimethylanthracene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 9,10-Dimethylanthracene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic anthracene (B1667546) core with two methyl groups substituted at the C9 and C10 positions.[1] This compound is a yellow crystalline solid known for its distinct fluorescent properties, making it a valuable tool in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a model compound for studying the photophysical and photochemical properties of PAHs.[1] It also serves as a starting material for various industrial chemicals and is used as a chemical rate constant actinometer in singlet molecular oxygen reactions.[1][2]

Chemical Structure and Properties

The fundamental structure of this compound consists of three fused benzene (B151609) rings, forming an anthracene backbone. The methyl groups at the 9 and 10 positions are central to its unique chemical behavior and photophysical characteristics. The molecule is centrosymmetric and essentially planar.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | This compound | [4] |

| CAS Number | 781-43-1 | [4][5] |

| Molecular Formula | C₁₆H₁₄ | [2][4][5] |

| Molecular Weight | 206.28 g/mol | [2][4] |

| Appearance | Yellow crystals or crystalline powder | [1][2][6] |

| Melting Point | 182-184 °C | [2][4] |

| Boiling Point | 360 °C (760 mmHg) | [4] |

| Water Solubility | 0.056 mg/L at 25 °C (Insoluble) | [4][7] |

| Solubility | Soluble in toluene, benzene, and ethanol (B145695) | [1][2][6] |

| log Kow (Octanol/Water Partition Coefficient) | 5.69 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | References |

| UV Absorption (λmax) | UV: 9144 (Sadtler Research Laboratories Spectral Collection) | [4] |

| ¹H NMR | Data available in spectral databases. | [4] |

| ¹³C NMR | Data available in spectral databases. | [8] |

| Mass Spectrum | Major peaks (m/z): 206 (molecular ion), 191, 205, 116. | [4][9] |

| IR Spectrum | Data available in spectral databases. | [4][10][11] |

Key Chemical Reactions and Mechanisms

Photosensitized Oxidation and Endoperoxide Formation

A significant reaction of this compound is its photooxidation in the presence of light and a sensitizer (B1316253) to form this compound-9,10-endoperoxide.[4][12] This [4+2] cycloaddition reaction with singlet oxygen is a hallmark of anthracenic compounds. The endoperoxide is a thermally and photochemically sensitive intermediate.

The photochemistry of the endoperoxide is complex, with two competing primary pathways upon photoexcitation:

-

Cycloreversion: Reversion to the parent this compound and molecular oxygen. This reaction is more efficient upon excitation to the S₂ state.[13]

-

Rearrangement: Homolytic cleavage of the O-O peroxide bond, which occurs upon excitation to the S₁ state, leading to various rearrangement products.[13]

The diagram below illustrates the photosensitized formation of the endoperoxide.

Caption: Photosensitized formation of this compound endoperoxide.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common laboratory synthesis involves the reaction of anthraquinone (B42736) with a Grignard reagent followed by dehydroxylation.[6]

Materials:

-

Anthraquinone

-

Methylmagnesium iodide (Grignard reagent)

-

Acetic acid

-

Zinc powder

-

Appropriate solvents (e.g., anhydrous ether or THF)

Methodology:

-

Grignard Reaction: Anthraquinone is reacted with an excess of methylmagnesium iodide in an anhydrous ether or THF solvent under an inert atmosphere (e.g., nitrogen or argon). This reaction forms the intermediate 9,10-dimethyl-9,10-dihydroxyanthracene.

-

Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

Dehydroxylation: The crude diol intermediate is dissolved in acetic acid. Zinc powder and thiourea are added to the solution. The mixture is heated to reflux to effect the dehydroxylation.

-

Purification: After cooling, the product is isolated by filtration. The crude this compound can be purified by recrystallization, typically from ethanol or by sublimation.[14]

The workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Protocol 2: Characterization by UV-Vis Spectrophotometry

Objective: To determine the absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Methodology:

-

Solution Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. A typical concentration is in the micromolar range (e.g., 1 x 10⁻⁵ M).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a second quartz cuvette with the prepared DMA solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Protocol 3: Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent like toluene)

-

Erlenmeyer flask

-

Hot plate

-

Filter funnel and filter paper

-

Ice bath

Methodology:

-

Dissolution: Place the crude DMA in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution at the boiling point.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of pure DMA should begin to form.

-

Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes to complete the crystallization process.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with well-defined structural, physical, and spectroscopic properties. Its utility in materials science and as a model for studying photochemical reactions, particularly its ability to form a stable endoperoxide, makes it a compound of significant interest to researchers. The experimental protocols outlined provide standardized methods for its synthesis and characterization, facilitating further investigation into its applications in drug development, photochemistry, and organic electronics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 781-43-1 [chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. This compound(781-43-1) 13C NMR [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Photosensitized oxidation of this compound with singlet oxygen by using a safranin O/silica composite under visible light - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound CAS#: 781-43-1 [m.chemicalbook.com]

9,10-Dimethylanthracene CAS number and IUPAC name

An In-depth Technical Guide to 9,10-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a polycyclic aromatic hydrocarbon (PAH), detailing its chemical and physical properties, experimental protocols for its synthesis and purification, and its applications in research and development.

Chemical Identification

Physicochemical Properties

This compound is a yellow crystalline solid.[4][5] It is a polycyclic aromatic hydrocarbon belonging to the anthracene (B1667546) family, with two methyl groups at the 9 and 10 positions.[6] This substitution pattern influences its electronic and steric properties, making it a valuable compound in various scientific applications.[6] It is known for its fluorescent properties and is used as a model compound in photophysical and photochemical studies.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [1][2][6][7][8] |

| Molecular Weight | 206.28 g/mol | [3][7] |

| Appearance | Light yellow to yellow crystalline powder or crystals | [4][5][9] |

| Melting Point | 182-184 °C | [4][7][9] |

| Boiling Point | 375.14 °C (estimate) | [4][7][9] |

| Solubility | Soluble in toluene, benzene, and ethanol (B145695).[7] Insoluble in water.[4][7] | [4][7] |

| Flash Point | 169.1 °C | [7] |

| Vapor Pressure | 2.3 x 10⁻⁵ mmHg at 25°C | [7] |

| EC Number | 212-308-4 | [3] |

| InChI Key | JTGMTYWYUZDRBK-UHFFFAOYSA-N | [1][2][3][6] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A high-yield method involves the reaction of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene with sodium.[10]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene in a mixture of ether and benzene.

-

Addition of Sodium: Add exactly two equivalents of sodium metal to the solution. The reaction proceeds as the sodium reacts with the diol dimethyl ether.

-

Reaction Monitoring: The reaction can be monitored by observing the consumption of the starting material. Using more than two equivalents of sodium should be avoided as it can lead to the formation of a deeply colored 9,10-disodio addition product with the newly formed this compound.[10]

-

Work-up: Upon completion, the reaction mixture is carefully quenched and worked up to isolate the crude product.

-

Purification: The crude this compound is then purified by crystallization from ethanol or by recrystallization from the melt to yield the final product.[4][9]

Another patented method involves the reaction of o-xylene (B151617) in the presence of a manganese acetate (B1210297) catalyst and a paraldehyde (B1678423) accelerant to produce phthalic acid, which is then further reacted to yield this compound with a high purity and yield.[11]

Caption: Synthesis of this compound.

Purification

Purification of this compound can be achieved through crystallization from ethanol or by recrystallization from the melt.[4][9]

Biological Activity and Metabolism

While some dimethylated anthracenes, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), are potent carcinogens, this compound is considered to be weakly carcinogenic.[12] It has been shown to cause lung and skin tumors in mice at the site of application.[9]

The metabolism of this compound has been studied in various biological systems. In bacteria such as Micrococcus sp., Pseudomonas sp., and Bacillus macerans, it is metabolized to form cis-dihydrodiols, hydroxy-methyl derivatives, and various phenolic compounds.[3] In vitro studies using rat liver microsomes have also demonstrated the metabolism of this compound to trans-dihydrodiol metabolites.[3]

Caption: Simplified metabolic pathway of this compound.

Applications in Research and Development

This compound has several applications in scientific research:

-

Chemical Actinometer: It is used as a chemical rate constant actinometer in singlet molecular oxygen reactions.[4][9][13] The photooxidation of this compound by singlet oxygen can be monitored to quantify the production of this reactive oxygen species.[13]

-

Organic Electronics: Due to its fluorescent properties, it is of interest in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and photovoltaic devices.[5][6]

-

Fluorescent Probe: Its strong fluorescence makes it suitable for use as a fluorescent probe in biochemical applications.[6]

-

Antioxidant-Photosensitizer: It has been used in dual-loaded polymeric micelles with controllable production of reactive oxygen species.[4][5][9]

-

Organic Synthesis: It serves as a starting material for the synthesis of various industrial chemicals.[4][9]

References

- 1. 115970010 [thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 781-43-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 781-43-1: this compound | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 781-43-1 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN105385719A - Synthesizing method for this compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Synthesis and Discovery of 9,10-Dimethylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields, including organic electronics and medicinal chemistry. Its discovery is intrinsically linked to the development of synthetic methodologies for selectively functionalizing the anthracene (B1667546) core. This technical guide provides a comprehensive overview of the key synthetic routes to this compound, with a focus on seminal historical methods and their modern adaptations. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers.

Discovery and Early Synthesis

The definitive synthesis of this compound that provided a reproducible and high-yielding method was reported by W. E. Bachmann and J. M. Chemerda in 1939. Prior to their work, the synthesis was challenging, with existing methods providing low and often unreliable yields. One of the earlier, less efficient methods involved the reaction of 9-methylanthrone with a Grignard reagent. This approach, while successful in producing the target molecule, suffered from yields as low as 15-20%.[1] Bachmann and Chemerda's development of a synthetic route from 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene represented a significant advancement, affording nearly quantitative yields of the desired product.[1]

Key Synthetic Methodologies

Two primary laboratory-scale syntheses of this compound are prominent in the chemical literature. The first is a high-yield method involving the reduction of a dimethoxy dihydroanthracene derivative, and the second is a lower-yield route utilizing a Grignard reaction.

High-Yield Synthesis via Reductive Aromatization

This method, developed by Bachmann and Chemerda, provides a nearly quantitative yield of this compound.[1] The key step is the reaction of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene with sodium metal in a mixture of ether and benzene (B151609).[1]

Experimental Protocol:

-

Preparation of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene: The starting diol dimethyl ether can be prepared from the corresponding quinone. Recrystallization from methanol (B129727) containing a little benzene yields colorless tablets with a melting point of 181.5-182.5°C.[1]

-

Reaction with Sodium: 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene is reacted with exactly two equivalents of sodium in a mixture of ether and benzene.[1] The use of more than two equivalents of sodium can lead to the formation of a deeply-colored 9,10-disodio addition product with the newly formed hydrocarbon.[1]

-

Work-up and Purification: Following the reaction, the mixture is worked up to isolate the crude product. Purification is achieved by recrystallization from an ethanol-acetone mixture, yielding the final product.[1]

Synthesis via Grignard Reaction

An alternative, albeit lower-yielding, route to this compound involves the reaction of 9-methylanthrone with methylmagnesium iodide.[1] This method provides reproducible but low yields of 15-20%.[1]

Experimental Protocol:

-

Preparation of Methylmagnesium Iodide: A Grignard reagent is prepared from 18.5 cc of methyl iodide in 75 cc of ether.[1]

-

Reaction with 9-Methylanthrone: A dried solution of crude 9-methylanthrone in toluene (B28343) is added to the ice-cold solution of methylmagnesium iodide.[1]

-

Hydrolysis and Isolation: The reaction mixture is allowed to stand at room temperature overnight and is then hydrolyzed. The solvent is evaporated.[1]

-

Purification: The residue is dissolved in benzene. Seeding with this compound crystals can initiate crystallization.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its synthetic precursors.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | |

| Molecular Weight | 206.28 g/mol | |

| Melting Point | 182.4 °C | [2] |

| Boiling Point | 360 °C | [2] |

| Appearance | Crystals from ethanol | [2] |

| Solubility in Water | 5.60 x 10⁻² mg/L at 25 °C | [2] |

| log Kow | 5.69 | [2] |

| Yield (Reductive Aromatization) | Nearly quantitative | [1] |

| Yield (Grignard Reaction) | 15-20% | [1] |

| Melting Point of Intermediate (9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene) | 181.5-182.5 °C | [1] |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Data available, specific shifts depend on solvent. |

| ¹³C NMR | Spectra available for review. |

| Infrared (IR) | Characteristic peaks for aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 206. |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described.

Caption: High-yield synthesis of this compound.

Caption: Grignard synthesis of this compound.

Conclusion

The synthesis of this compound has evolved from low-yield, challenging procedures to a nearly quantitative and reliable method. The work of Bachmann and Chemerda was pivotal in this advancement, providing a robust protocol that remains a cornerstone for the laboratory preparation of this compound. This guide has detailed the key synthetic routes and provided the necessary experimental and quantitative data to aid researchers in the synthesis and study of this compound.

References

An In-depth Technical Guide to the Fluorescence and Photochemical Properties of 9,10-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon renowned for its distinct fluorescent and photochemical characteristics. This document provides a comprehensive technical overview of these properties, intended for researchers, scientists, and professionals in drug development. It details the core photophysical parameters of DMA, outlines the mechanisms of its primary photochemical reactions, and provides standardized experimental protocols for their investigation. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key processes and workflows are visualized through diagrams generated using the DOT language.

Introduction

This compound, a derivative of anthracene (B1667546), exhibits strong blue fluorescence, making it a valuable compound in various applications, including as a fluorescent probe and in organic light-emitting diodes (OLEDs). Its photochemical reactivity, particularly its interaction with light and oxygen, is of significant interest in fields ranging from materials science to photodynamic therapy. Understanding the intricate details of its fluorescence and photochemistry is crucial for harnessing its full potential.

Photophysical Properties

The photophysical properties of this compound are central to its functionality. These characteristics, including its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, are summarized below.

Spectral Characteristics

This compound exhibits characteristic absorption and emission spectra in the ultraviolet and visible regions. The absorption spectrum is marked by well-defined vibronic bands, typical of polycyclic aromatic hydrocarbons. The fluorescence emission is a mirror image of the absorption spectrum and is characterized by a strong blue luminescence.

Quantitative Photophysical Data

The key photophysical parameters of this compound in toluene (B28343) are presented in Table 1.

| Property | Value | Solvent | Reference |

| Absorption Maxima (λabs) | 360 nm, 380 nm, 400 nm | Toluene | |

| Emission Maximum (λem) | 405 nm | Toluene | |

| Fluorescence Quantum Yield (Φf) | ~0.70 | Toluene | [1] |

| Fluorescence Lifetime (τf) | 11.2 ns | Toluene | [1] |

| Triplet State Energy (ET) | ~1.77 eV | Toluene | [1] |

| Triplet State Lifetime (τT) | >1 ms | Toluene | [1] |

Photochemical Properties

This compound undergoes several key photochemical reactions upon exposure to light, most notably photooxidation and, to a lesser extent, photodimerization.

Photooxidation

In the presence of oxygen and light, this compound readily undergoes photooxidation. This process is primarily mediated by singlet oxygen (¹O₂), which is generated through energy transfer from the excited triplet state of a photosensitizer or DMA itself. The reaction proceeds via a [4+2] cycloaddition across the 9 and 10 positions of the anthracene core, resulting in the formation of 9,10-dimethyl-9,10-epidioxyanthracene (DMA endoperoxide).

Photodimerization

While anthracene and some of its derivatives are known to undergo [4+4] photocycloaddition to form dimers, this reaction is significantly hindered in 9,10-disubstituted anthracenes like DMA. The bulky methyl groups at the 9 and 10 positions create steric hindrance, preventing the close approach of two molecules in the required orientation for dimerization to occur.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the fluorescence and photochemical properties of this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of DMA can be determined relative to a standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene (B110198).

Materials:

-

This compound

-

Fluorescence standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.90)

-

Spectroscopy grade solvent (e.g., toluene)

-

Volumetric flasks and pipettes

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both DMA and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and the pure solvent (as a blank). Determine the absorbance at the excitation wavelength for each solution.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions and the pure solvent. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Subtract the integrated intensity of the blank from each measurement.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Quantum Yield Calculation: The quantum yield of DMA (Φf,DMA) is calculated using the following equation:

Φf,DMA = Φf,std × (GradDMA / Gradstd) × (ηDMA² / ηstd²)

where:

-

Φf,std is the quantum yield of the standard.

-

GradDMA and Gradstd are the gradients of the plots for DMA and the standard, respectively.

-

ηDMA and ηstd are the refractive indices of the solvents used for DMA and the standard, respectively.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode)

-

Sample holder

-

Monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube)

-

TCSPC electronics

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

Sample Preparation: Prepare a dilute, deoxygenated solution of DMA in the desired solvent. The absorbance at the excitation wavelength should be low to avoid reabsorption.

-

Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons at the emission maximum. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

-

Data Analysis:

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

-

The decay curve is deconvoluted with the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τf).

-

Investigation of Photooxidation (Transient Absorption Spectroscopy)

Instrumentation:

-

Pulsed laser system (pump and probe beams)

-

Optical delay line

-

Sample cell

-

Spectrometer and detector

Procedure:

-

Sample Preparation: Prepare a solution of DMA in the desired solvent, saturated with air or oxygen. A photosensitizer can be added if desired.

-

Data Acquisition:

-

The sample is excited with a short laser pulse (pump beam).

-

A second, broad-spectrum pulse (probe beam) is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the probe beam is measured as a function of wavelength and time delay.

-

-

Data Analysis:

-

The transient absorption spectra will show the decay of the excited state of DMA and the formation of the endoperoxide product.

-

Kinetic analysis of the spectral changes can provide information about the rates of the photochemical reactions.

-

Jablonski Diagram for this compound

The Jablonski diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Conclusion

This compound possesses a unique combination of high fluorescence quantum yield and well-defined photochemical reactivity. Its resistance to photodimerization due to steric hindrance, coupled with its efficient photooxidation to form an endoperoxide, makes it a valuable tool in various scientific and technological applications. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to effectively utilize and study the intriguing properties of this versatile molecule.

References

Spectroscopic data for 9,10-Dimethylanthracene (UV-Vis, fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the UV-Vis absorption and fluorescence spectroscopic properties of 9,10-Dimethylanthracene (DMA). The information is curated to assist in research, analysis, and development applications where the photophysical characteristics of this molecule are of importance.

Core Spectroscopic Data

The spectroscopic properties of this compound are characterized by distinct absorption and emission profiles in the ultraviolet and visible regions of the electromagnetic spectrum. These properties are summarized below.

UV-Vis Absorption and Fluorescence Data

Quantitative spectroscopic data for this compound are presented in the following tables. It is important to note that spectroscopic properties can be influenced by the solvent and the physical state of the sample.

| Parameter | Value | Solvent/Conditions |

| Absorption Maxima (λmax) | ~380 nm, ~425 nm | Adsorbed on dehydrated siliceous MCM-41[1] |

| Molar Absorptivity (ε) | Data not available in searched literature | - |

| Fluorescence Quantum Yield (ΦF) | ~70% | Not specified[2] |

| Fluorescence Emission Maxima (λem) | Data not available in searched literature | - |

Note on Molar Absorptivity and Emission Maxima: While specific molar absorptivity values and fluorescence emission maxima in common solvents were not explicitly found in the surveyed literature, the provided absorption maxima on a solid substrate offer a valuable reference.[1] The fluorescence quantum yield is a significant parameter indicating the efficiency of the fluorescence process.[2]

Experimental Protocols

The following section outlines standardized methodologies for the acquisition of UV-Vis absorption and fluorescence spectra of this compound. These protocols are based on established practices for polycyclic aromatic hydrocarbons (PAHs).

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound (solid)

-

Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

-

Instrumentation Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with a small amount of the most dilute sample solution before filling it.

-

Record the absorption spectrum for each of the diluted solutions, starting from the least concentrated.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax. A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) and the fluorescence quantum yield (ΦF) of this compound.

Materials:

-

This compound solutions (as prepared for UV-Vis)

-

A recognized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength (λex) to one of the absorption maxima of DMA determined from the UV-Vis spectrum.

-

Set the emission wavelength range to scan (e.g., λex + 10 nm to 700 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the pure solvent to check for any background fluorescence.

-

Measure the fluorescence emission spectrum of a dilute solution of this compound (absorbance at λex should be < 0.1 to avoid inner filter effects).

-

To determine the quantum yield, measure the fluorescence emission spectrum of the fluorescence standard under the same experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum fluorescence emission (λem).

-

The fluorescence quantum yield (ΦF) can be calculated using the following relative method equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" refers to this compound and "std" refers to the standard.

-

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

As this compound is a simple aromatic hydrocarbon, it is not known to be directly involved in biological signaling pathways. Its primary relevance in a biological context is in studies of metabolism and toxicity of polycyclic aromatic hydrocarbons.

References

An In-depth Technical Guide to the Physical Properties of 9,10-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 9,10-Dimethylanthracene (DMA), a polycyclic aromatic hydrocarbon of significant interest in materials science and as a chemical probe. This document details its melting point and solubility characteristics, supported by established experimental protocols.

Core Physical Properties

This compound is a yellow crystalline solid at room temperature. Its physical characteristics are crucial for its application in various research and development fields.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Solvents |

| Melting Point | 182-184 °C | Not Applicable |

| Solubility | Soluble | Toluene, Benzene, Ethanol, Hexane, Chloroform |

| Insoluble | Water | |

| Water Solubility | 0.056 mg/L (at 25 °C)[1] | Water |

Experimental Protocols

Accurate determination of physical properties is fundamental to the characterization of a chemical compound. The following sections provide detailed methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination: A General Protocol for Polycyclic Aromatic Hydrocarbons

The melting point of this compound can be precisely determined using a simultaneous thermal analyzer (STA). This method is applicable to a wide range of polycyclic aromatic hydrocarbons.

Apparatus and Materials:

-

Simultaneous Thermal Analyzer (STA)

-

Sealed aluminum crucibles with a pinhole (approx. 50 μm)

-

High-purity this compound sample

-

Inert purge gas (e.g., Nitrogen)

-

Melting point standards for calibration (e.g., indium, aluminum, gold)

Procedure:

-

Calibration: Calibrate the STA instrument using certified melting point standards to ensure temperature accuracy.

-

Sample Preparation: Place a small, representative sample (approximately 20 mg) of this compound into a sealed aluminum crucible.

-

Instrument Setup: Place the crucible in the STA sample carrier. Purge the system with nitrogen at a constant flow rate (e.g., 70 ml/min).

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 K/min) up to a temperature beyond the expected melting point.

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak observed in the Differential Scanning Calorimetry (DSC) signal, which corresponds to the phase transition from solid to liquid.

Solubility Determination in Organic Solvents: A General Gravimetric Method

This protocol describes a general gravimetric method for determining the solubility of this compound in various organic solvents.

Apparatus and Materials:

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven

-

This compound

-

Selected organic solvent (e.g., toluene, hexane, ethanol)

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent completely in an oven or vacuum oven at a temperature below the boiling point of the solvent.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

Water Solubility Determination

A detailed and specific protocol for determining the aqueous solubility of this compound has been established.

Apparatus and Materials:

-

Flask (250 mL)

-

Magnetic stirrer

-

Separatory funnel

-

Spectrophotofluorometer

-

This compound

-

Distilled water

-

Cyclohexane (B81311) (for extraction)

Procedure:

-

Saturation: A saturated solution of this compound in water is prepared by vigorously stirring an excess of the compound in a 250 mL flask for 24 hours.[1]

-

Equilibration: The mixture is then allowed to settle at 25 °C for at least 48 hours.[1]

-

Separation: The saturated aqueous solution is decanted and filtered.

-

Extraction: A known volume (50-100 mL) of the filtered solution is extracted with approximately 5 mL of cyclohexane in a separatory funnel by shaking for 2 hours.[1]

-

Analysis: The cyclohexane extract is then analyzed using a spectrophotofluorometer to determine the concentration of this compound.[1]

Visualizing Chemical Processes

To further aid in the understanding of the chemical behavior and synthesis of this compound, the following diagrams illustrate key processes.

References

In-Depth Technical Guide to the Health and Safety of 9,10-Dimethylanthracene

This guide provides comprehensive health and safety information for 9,10-Dimethylanthracene (DMA), tailored for researchers, scientists, and professionals in drug development. It encompasses physicochemical properties, toxicological data, metabolic pathways, and recommended safety protocols.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [1][2][3][4][5] |

| Molar Mass | 206.28 g/mol | [1][4][5][6] |

| CAS Number | 781-43-1 | [2][3][4][5] |

| Appearance | Yellow crystals or crystalline powder | [1][2][3] |

| Melting Point | 182-184 °C | [1][4][5][7] |

| Boiling Point | 360 °C | [6] |

| Water Solubility | Insoluble (5.60 x 10⁻² mg/L at 25 °C) | [1][6] |

| Solubility in Organic Solvents | Soluble in toluene, benzene, and ethanol | [1][2] |

| Vapor Pressure | 2.47 x 10⁻⁶ mmHg at 25 °C | [6] |

| Log Kow (Octanol/Water Partition Coefficient) | 5.69 | [6] |

Table 2: Toxicological and Safety Information for this compound

| Parameter | Information | Reference |

| GHS Hazard Statements | H312 (Harmful in contact with skin), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H351 (Suspected of causing cancer) | [6] |

| Hazard Symbols | Xn (Harmful) | [1] |

| Risk Phrases (pre-GHS) | R20/21 (Harmful by inhalation and in contact with skin), R42/43 (May cause sensitization by inhalation and skin contact) | [1][3] |

| Acute Toxicity | No specific LD50 or LC50 data available, but classified as harmful via dermal and inhalation routes. | [6][8] |

| Carcinogenicity | Questionable carcinogen with experimental carcinogenic and tumorigenic data. Not listed as a carcinogen by NTP, IARC, ACGIH, or CA Prop 65. | [3][6] |

| Genotoxicity | Showed weak genotoxicity in Drosophila melanogaster studies, with 83% of genotoxic events attributed to mitotic recombination. | [2][6] |

| Ecotoxicity | Suppressed cell proliferation in the freshwater fish Lepomis macrochirus (bluegill). | [2][6] |

| RTECS Number | CA9685000 | [1][7] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following sections provide representative methodologies for key toxicological assays based on available literature and standard laboratory practices.

In Vitro Metabolism Assay using Rat Liver Microsomes

This protocol is a generalized procedure for assessing the metabolic fate of this compound. The metabolism of DMA by rat-liver microsomal preparations has been previously examined, identifying several key metabolites.[1][9]

Objective: To identify and characterize the metabolites of this compound when incubated with rat liver microsomes.

Materials:

-

This compound

-

Pooled rat liver microsomes (from Sprague-Dawley rats, pre-treated with inducers like 3-methylcholanthrene (B14862) if required)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Quenching solvent (e.g., cold acetonitrile (B52724) or methanol)

-

Analytical standards of potential metabolites (if available)

-

High-Performance Liquid Chromatography (HPLC) system with UV and/or mass spectrometry (MS) detection

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes (typically 0.5-1.0 mg/mL protein concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-incubated mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold quenching solvent. This precipitates the proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analytical Method: Analyze the supernatant using a validated HPLC-UV/MS method to separate and identify the parent compound and its metabolites. Compare the retention times and mass spectra with those of authentic standards, if available.

Genotoxicity Assessment using the Drosophila melanogaster Wing Spot Test (Somatic Mutation and Recombination Test - SMART)

This protocol outlines a representative procedure for the wing spot test, which has been used to evaluate the genotoxicity of this compound.[2][6]

Objective: To assess the mutagenic and recombinagenic potential of this compound in the somatic cells of Drosophila melanogaster.

Materials:

-

Drosophila melanogaster strains with appropriate genetic markers for the wing spot test (e.g., trans-heterozygous for multiple wing hairs (mwh) and flare (flr³)).

-

Standard Drosophila medium.

-

This compound.

-

Solvent for DMA (e.g., a mixture of Tween-80 and water).

-

Positive control (e.g., ethyl methanesulfonate (B1217627) - EMS).

-

Negative control (solvent only).

Procedure:

-

Fly Crosses: Set up crosses between virgin females and males of the appropriate strains to produce larvae that are trans-heterozygous for the wing spot markers.

-

Preparation of Treatment Medium: Prepare the Drosophila medium containing different concentrations of this compound. Also, prepare the negative and positive control media.

-

Larval Treatment: Transfer third-instar larvae (approximately 72 hours old) from the crosses to the prepared treatment and control vials. Allow the larvae to feed on the respective media until pupation.

-

Development: Maintain the vials at a controlled temperature (e.g., 25°C) and humidity until the adult flies eclose.

-

Wing Mounting and Scoring: Collect the eclosed adult flies and remove their wings. Mount the wings on microscope slides.

-

Microscopic Analysis: Under a microscope (at approximately 400x magnification), score the wings for the presence of mutant spots (single spots and twin spots). Single spots can result from various genetic events, while twin spots are primarily due to mitotic recombination.

-

Data Analysis: Statistically analyze the frequency of spots per wing for each treatment group compared to the negative control to determine if this compound induces a significant increase in mutations or recombination events.

Pathways and Workflows

The following diagrams illustrate the metabolic pathway of this compound, a proposed signaling pathway for its carcinogenic activity based on a related compound, and generalized experimental workflows.

Metabolic Pathway of this compound

The metabolism of this compound in rat liver microsomes primarily involves oxidation of the methyl groups and the aromatic ring.[1][9]

Caption: Metabolic pathway of this compound in rat liver microsomes.

Proposed Signaling Pathway for Carcinogenicity

While a specific signaling pathway for this compound has not been elucidated, the closely related and more potent carcinogen, 7,12-Dimethylbenz[a]anthracene (DMBA), has been shown to activate the Wnt/β-catenin pathway and promote the epithelial-mesenchymal transition (EMT), key processes in carcinogenesis. This pathway is proposed as a potential mechanism for the weak carcinogenicity of this compound.

Caption: Proposed carcinogenic signaling pathway for this compound.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for studying the metabolism of a compound using liver microsomes.

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Experimental Workflow for Drosophila Wing Spot Test

This diagram outlines the key steps in performing a Somatic Mutation and Recombination Test (SMART) in Drosophila.

Caption: Workflow for the Drosophila melanogaster wing spot test.

References

- 1. The metabolism of this compound by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of 9-methylanthracene by rat-liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 781-43-1 [m.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The carcinogenic action of 9,10-dimethyl-1,2-benzanthracene on the skin and subcutaneous tissues of the mouse, rabbit, rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of 9,10-dimethy-1,2-benzanthracene on young mice of low and high cancer strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to the Historical Research Applications of 9,10-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) that has been a subject of scientific inquiry for decades. Its unique photophysical properties and biological activity have led to its use in a variety of historical research applications, from pioneering studies in carcinogenesis to fundamental investigations into the nature of light and chemical reactions. This in-depth technical guide provides a comprehensive overview of the historical research applications of DMA, with a focus on the experimental methodologies and quantitative data that have underpinned its scientific journey. For clarity, this guide also distinguishes DMA from its close and historically significant relative, 9,10-dimethyl-1,2-benzanthracene (DMBA), which was often used in early cancer research.

Carcinogenesis Research: A Model for Tumor Induction

In the mid-20th century, significant research was dedicated to understanding the carcinogenic properties of polycyclic aromatic hydrocarbons. While 9,10-dimethyl-1,2-benzanthracene (DMBA) was a more commonly used and potent carcinogen in these early studies, the investigation of related compounds like this compound contributed to the broader understanding of structure-activity relationships in chemical carcinogenesis. These studies were foundational in developing animal models for cancer research, which are still in use today.

The general workflow for inducing tumors in animal models using these compounds involved a series of well-defined steps, from compound preparation and administration to long-term observation and tissue analysis.

Caption: A generalized workflow for historical carcinogenesis studies using polycyclic aromatic hydrocarbons.

Experimental Protocols

Induction of Mammary Carcinomas in Rats with 9,10-Dimethyl-1,2-benzanthracene (A historical proxy for DMA studies):

A seminal method for inducing mammary tumors in rats was a single oral administration of the carcinogen. This allowed for the study of tumor development over time and the influence of factors such as the hormonal cycle.

-

Animal Model: Female Sprague-Dawley rats, typically around 50 days of age.

-

Carcinogen Preparation: 9,10-dimethyl-1,2-benzanthracene (DMBA) was dissolved in a suitable vehicle such as sesame oil.

-

Administration: A single dose of the DMBA solution was administered orally via gavage. The timing of the administration relative to the rat's estrous cycle was often a key experimental variable, with administration during di-estrus showing a significantly greater number of tumors per animal.[1]

-

Observation: The rats were housed under standard laboratory conditions and monitored regularly for the appearance of mammary tumors. The location and size of tumors were recorded.

-

Endpoint: The experiment was typically terminated after a predetermined period (e.g., several months), or when the tumors reached a certain size. Tumors were then excised, weighed, and subjected to histopathological examination to confirm their malignancy.

Metabolism of this compound:

The carcinogenicity of PAHs is linked to their metabolic activation into reactive intermediates that can bind to DNA. Studies on the metabolism of DMA by rat liver microsomal preparations were crucial in elucidating these pathways. The primary metabolites of DMA include hydroxylated and dihydrodiol derivatives.[2]

Caption: Metabolic pathway of this compound in rat liver microsomes.

Photochemistry and Chemiluminescence

This compound possesses distinct photophysical properties that have made it a valuable tool in the study of light-emitting reactions. Its high fluorescence quantum yield and its ability to participate in energy transfer processes have been central to its historical applications in this field.

Electrochemiluminescence

Electrochemiluminescence (ECL) is the process whereby species generated at electrodes undergo electron-transfer reactions to form excited states that emit light. Early studies on the ECL of DMA in solvents like dimethylformamide helped to elucidate the fundamental mechanisms of these reactions, including the roles of monomer and dimer emission.[3][4]

Triplet-Triplet Annihilation Photon Upconversion

Triplet-triplet annihilation (TTA) is a process where two triplet-excited molecules interact to produce one molecule in an excited singlet state, which can then fluoresce. This results in the emission of a higher-energy photon (upconversion) than was initially absorbed. 9,10-substituted anthracenes, including DMA, have been used as annihilators in TTA-UC systems due to their favorable energy levels and high fluorescence quantum yields.

Caption: The mechanism of triplet-triplet annihilation photon upconversion (TTA-UC).

Quantitative Photophysical Data

The utility of DMA in photochemical studies is underscored by its quantitative photophysical properties.

| Property | Value | Conditions | Reference |

| Fluorescence Quantum Yield | ~70% | Not specified | [5] |

| Molar Absorptivity (ε) | Not specified | Not specified | |

| Excited State Lifetime (τ) | Not specified | Not specified |

Note: More specific quantitative data from early papers is often not available in digital archives.

Experimental Protocols

Measurement of Electrochemiluminescence:

-

Electrochemical Cell: A standard three-electrode cell is used, with a working electrode (e.g., platinum), a counter electrode, and a reference electrode.

-

Solution Preparation: A solution of this compound is prepared in an appropriate solvent, such as dimethylformamide, containing a supporting electrolyte (e.g., tetra-n-butylammonium perchlorate).

-

Measurement: A potentiostat is used to apply a potential to the working electrode, and the resulting light emission is detected by a photomultiplier tube or a similar light-sensitive detector positioned near the electrode surface. The intensity of the emitted light is recorded as a function of the applied potential or time.

Synthesis of this compound

The development of efficient synthetic routes to this compound has been important for its availability for research. One patented method highlights a multi-step synthesis with a high overall yield.

Experimental Protocol for Synthesis

The following is a description of a patented method for the synthesis of this compound:[6]

-

Step 1: Synthesis of Phthalic Acid: o-xylene (B151617) is oxidized in the presence of a manganese acetate (B1210297) catalyst and a paraldehyde (B1678423) accelerant in acetic acid. The resulting mixture is then subjected to further reaction with a sodium bromide catalyst and hydrogen gas to produce phthalic acid.

-

Step 2: Preparation of a Grignard-like Reagent: o-xylene is reacted with liquid bromine and iron powder, followed by the addition of magnesium powder.

-

Step 3: Condensation and Cyclization: The product from Step 2 is reacted with the phthalic acid from Step 1 in the presence of acetic acid and concentrated sulfuric acid.

-

Purification: The final product, this compound, is obtained after filtration and drying.

This method is reported to have a yield of 94.5% or above and produces a high-purity product.[6]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Reported Yield | ≥ 94.5% | [6] |

Conclusion

The historical research applications of this compound have spanned multiple scientific disciplines. In carcinogenesis research, it and its analogs served as important tools for developing animal models and understanding the metabolic activation of chemical carcinogens. In photochemistry, its luminescent properties were instrumental in foundational studies of electrochemiluminescence and have continued to be relevant in modern applications such as photon upconversion. The development of synthetic methods has ensured its availability for these diverse research endeavors. This guide has provided a technical overview of these historical applications, emphasizing the experimental protocols and quantitative data that have been central to its scientific legacy. For professionals in research and drug development, understanding this history can provide context for current research and inspiration for future innovation.

References

- 1. The Production of Mammary Carcinomas in Rats by 9,10-Dimethyl-1,2-Benzanthracene and its Relationship to the Oestrous Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of this compound by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemiluminescence of this compound in dimethylformamide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. CN105385719A - Synthesizing method for this compound - Google Patents [patents.google.com]

9,10-Dimethylanthracene: A Technical Guide for a Model Polycyclic Aromatic Hydrocarbon

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] They are widespread environmental pollutants, and many are known to be carcinogenic, mutagenic, and teratogenic. Due to their complex nature in environmental mixtures, individual PAHs are often studied as model compounds to understand their physicochemical properties, metabolic activation, and toxicological effects.

9,10-Dimethylanthracene (DMA) is a methylated PAH that serves as a valuable model compound in toxicological and materials science research.[2][3] While it is considered a weak carcinogen, its structural similarity to more potent carcinogens allows for the study of metabolic pathways and mechanisms of toxicity.[4][5] Its distinct fluorescent properties also make it a useful tool in photophysical and photochemical studies.[3][6] This guide provides a comprehensive overview of DMA, focusing on its properties, metabolism, toxicological profile, and applications in research, with detailed experimental protocols and data presented for the scientific community.

Physicochemical and Structural Properties

DMA is a yellow, crystalline solid at room temperature.[3][7] Its core structure consists of three fused benzene (B151609) rings, characteristic of anthracene (B1667546), with two methyl groups substituted at the 9 and 10 positions. The molecule is planar and centrosymmetric.[2][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [1][9] |

| Molecular Weight | 206.28 g/mol | [1][9][10] |

| CAS Number | 781-43-1 | [1][9] |

| Melting Point | 182-184 °C | [7][10] |

| Boiling Point | 360 °C | [1] |

| Water Solubility | 5.60 x 10⁻² mg/L at 25 °C | [1] |

| Solubility | Soluble in toluene, benzene, ethanol; Insoluble in water. | [7][10] |

| Vapor Pressure | 2.47 x 10⁻⁶ mmHg | [1] |

| Log Kow (Octanol/Water Partition Coefficient) | 5.69 | [1] |

| Appearance | Light yellow needle-like or plate-like crystals. | [7] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][8] |

| Space Group | P2₁/c | [2][8] |

| a | 7.815 Å | [2][8] |

| b | 5.290 Å | [2][8] |

| c | 13.456 Å | [2][8] |

| β | 93.90° | [2][8] |

| Z (molecules per unit cell) | 2 | [2][8] |

Synthesis

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of anthraquinone (B42736) with methyl magnesium iodide, followed by dehydroxylation.[3][7] Another effective method involves the reaction of 9,10-dimethyl-9,10-dimethoxy-9,10-dihydroanthracene with sodium in a mixture of ether and benzene, which can produce nearly quantitative yields.[11] A patented method describes the synthesis starting from o-xylene (B151617) under high temperature and pressure with a manganese acetate (B1210297) catalyst.[12]

Toxicological Profile

DMA is classified as a weak carcinogen and has shown genotoxic effects in some biological systems.[1][4][5]

-

Carcinogenicity: It is considered a questionable carcinogen with experimental carcinogenic and tumorigenic data.[1] While not as potent as other PAHs like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), it is used as a tumor initiator in mouse skin studies.[5]

-

Genotoxicity: Studies in Drosophila melanogaster have shown that DMA exhibits weak genotoxicity, with the majority of genotoxic events (83%) being due to mitotic recombination.[1][3] It was not found to be mutagenic in the recessive lethal assay.[1][3]

-

Ecotoxicity: DMA has been shown to suppress cell proliferation in the freshwater fish species Lepomis macrochirus (bluegill).[1][3]

Table 3: Summary of Toxicological Data

| Endpoint | Organism/System | Result | Reference |

| Carcinogenicity | Animal studies | Weak carcinogen, tumor initiator | [1][4][5] |

| Genotoxicity | Drosophila melanogaster | Weakly genotoxic, primarily via mitotic recombination | [1][3] |

| Cell Proliferation | Lepomis macrochirus (bluegill) | Suppressed cell proliferation | [1][3] |

Metabolic Activation and Pathways

The biological activity of many PAHs, including their carcinogenicity, is dependent on their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.[13] The primary pathway for this activation involves cytochrome P450 monooxygenases and epoxide hydrolase, leading to the formation of diol epoxides.[13][14]

Studies using rat liver microsomal preparations have elucidated the metabolic fate of DMA.[4][5][15] The metabolism is a multi-step process involving oxidation of both the aromatic ring and the methyl groups.

Key Metabolites Identified:

-

9-Hydroxymethyl-10-methylanthracene (9-OHMeMA): An initial product of methyl group oxidation.[4][5][15]

-

9,10-Dihydroxymethylanthracene (9,10-DiOHMeA): A product of further oxidation of the methyl groups.[4][5][15]

-

trans-1,2-Dihydro-1,2-dihydroxy-9,10-dimethylanthracene (DMA 1,2-diol): The major metabolite formed through ring oxidation.[4][5][15]

-

Further Metabolites: The initial metabolites can be further processed. For instance, DMA 1,2-diol can be metabolized to phenolic derivatives, and 9-OHMeMA can be converted to dihydrodiols like 9-OHMeMA 3,4-diol.[4][5]

The metabolism is stereoselective, with liver microsomes from neonatal mice and rats pre-treated with 3-methylcholanthrene (B14862) predominantly forming R,R enantiomers of the trans-dihydrodiols.[1][16]

References

- 1. This compound | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Page loading... [wap.guidechem.com]

- 4. The metabolism of this compound by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. This compound [webbook.nist.gov]

- 10. This compound | 781-43-1 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105385719A - Synthesizing method for this compound - Google Patents [patents.google.com]

- 13. Immediate consequences of cigarette smoking: rapid formation of polycyclic aromatic hydrocarbon diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Guide to the Photophysics of Substituted Anthracenes

For Researchers, Scientists, and Drug Development Professionals

Abstract